molecular formula C14H14F3N3 B3039416 4-Piperazin-1-yl-7-(trifluoromethyl)quinoline CAS No. 104668-02-2

4-Piperazin-1-yl-7-(trifluoromethyl)quinoline

Cat. No.: B3039416
CAS No.: 104668-02-2
M. Wt: 281.28 g/mol
InChI Key: BVERGOAQAVGIGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Piperazin-1-yl-7-(trifluoromethyl)quinoline is a heterocyclic compound that features a quinoline core substituted with a piperazine ring at the 4-position and a trifluoromethyl group at the 7-position. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperazin-1-yl-7-(trifluoromethyl)quinoline typically involves the reaction of 7-substituted-4-chloroquinoline with piperazine in the presence of a base such as triethylamine. The reaction is carried out by heating the mixture to 80°C for one hour, followed by increasing the temperature to 130-140°C for six hours . This method yields the desired compound with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature control and reagent addition can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-Piperazin-1-yl-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or sulfonates can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various alkylated derivatives, while oxidation and reduction can modify the quinoline core .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Piperazin-1-yl-7-(trifluoromethyl)quinoline is unique due to its specific substitution pattern, which imparts distinct biological activities. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development .

Properties

IUPAC Name

4-piperazin-1-yl-7-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3/c15-14(16,17)10-1-2-11-12(9-10)19-4-3-13(11)20-7-5-18-6-8-20/h1-4,9,18H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVERGOAQAVGIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C3C=CC(=CC3=NC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Chloro-7-(trifluoromethyl)quinoline (2.3 g, 10 mmol) was dissolved in dipropyleneglycolmonomethyl ether (10 ml) together with piperazine (6.8 g, 0.1 mol) and glacial acetic acid (0.3 ml) and heated at reflux for 2 days. The mixture was concentrated under reduced pressure and the residue was purified by column chromatography (silica, gradient from ethylacetate to methanol containing 1% ammonia) to yield a yellow crystalline solid (1.2 g, 43%).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Piperazin-1-yl-7-(trifluoromethyl)quinoline
Reactant of Route 2
Reactant of Route 2
4-Piperazin-1-yl-7-(trifluoromethyl)quinoline
Reactant of Route 3
Reactant of Route 3
4-Piperazin-1-yl-7-(trifluoromethyl)quinoline
Reactant of Route 4
Reactant of Route 4
4-Piperazin-1-yl-7-(trifluoromethyl)quinoline
Reactant of Route 5
Reactant of Route 5
4-Piperazin-1-yl-7-(trifluoromethyl)quinoline
Reactant of Route 6
Reactant of Route 6
4-Piperazin-1-yl-7-(trifluoromethyl)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.